
3-氨基-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酸甲酯盐酸盐
描述
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride is a useful research compound. Its molecular formula is C14H21BClNO4 and its molecular weight is 313.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中间体
该化合物是有机中间体,含有硼酸酯和磺酰胺基团,可以通过亲核反应和酰胺化反应合成 。它在合成各种复杂的有机化合物中起着至关重要的作用。
药物设计与递送
硼酸及其酯,包括该化合物,在设计新药和药物递送装置方面受到高度重视 。它们尤其用作适用于中子俘获治疗的硼载体。
酶抑制剂
在药物应用研究中,像这种硼酸化合物经常用作酶抑制剂 。它们可以与酶结合并抑制其活性,这在治疗各种疾病中可能有用。
配体药物
硼酸化合物也可以作为特异性配体药物 。它们可以与特定的生物靶标结合并调节其活性,从而产生治疗效果。
抗癌应用
这些化合物可用于治疗癌症 。它们可以用于开发抗癌药物,这些药物可以抑制癌细胞和肿瘤的生长。
荧光探针
硼酸化合物可用作荧光探针 。它们可用于识别各种物质,如过氧化氢、糖、铜和氟离子以及儿茶酚胺。
药物载体
硼酸酯键广泛用于构建刺激响应性药物载体 。这些载体可以负载抗癌药物、胰岛素和基因,并利用硼酸酯键在不同环境中的形成和断裂来实现药物的控释。
喹啉衍生物的合成
2-氨基-4-甲氧羰基苯硼酸盐酸盐是一种用途广泛的合成中间体,用于交叉偶联反应来制备各种天然产物和生物活性化合物,例如嘧啶喹啉、咪唑喹啉、噻唑喹啉和恶唑喹啉衍生物 。 这些作为疫苗佐剂具有多种重要的生物学特性,例如抗HIV、抗结核、抗癌、抗分枝杆菌 .
作用机制
Also known as 2-Amino-4-methoxycarbonylphenylboronic acid, pinacol ester, HCl, this compound is a versatile synthetic intermediate used in cross-coupling reactions for the preparation of a wide variety of natural products and biologically active compounds .
Target of Action
It’s known that the compound is used in the synthesis of various biologically active compounds, suggesting that its targets could be diverse depending on the specific derivative being synthesized .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is often used in the Diels-Alder reaction, a prominent carbon-carbon bond-forming reaction . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules .
Biochemical Pathways
Given its use in the synthesis of various biologically active compounds, it’s likely that the compound affects multiple pathways depending on the specific derivative being synthesized .
Pharmacokinetics
Its physical and chemical properties such as its solubility in organic solvents , melting point , and boiling point suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its use in the synthesis of various biologically active compounds . The specific effects would depend on the specific derivative being synthesized and its interaction with its target.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For example, its boiling point suggests that it may be stable at physiological temperatures.
属性
IUPAC Name |
methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4.ClH/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5;/h6-8H,16H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBCDUUNEDAXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657334 | |
| Record name | Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-49-6 | |
| Record name | Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


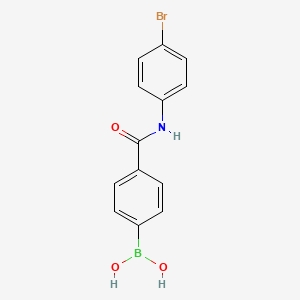

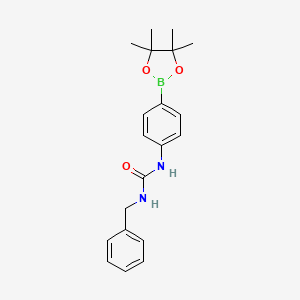
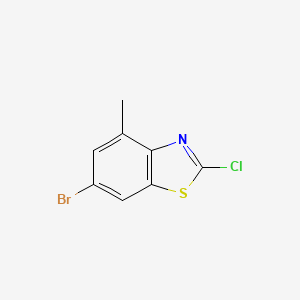


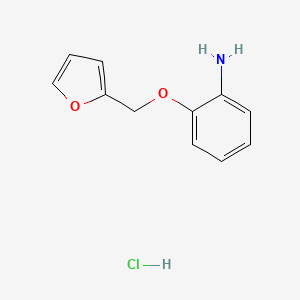
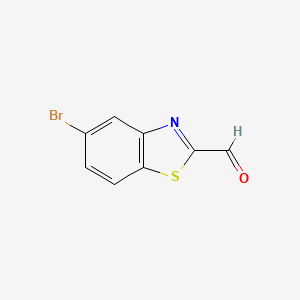
![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)
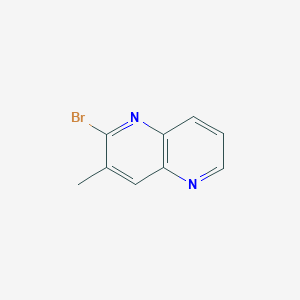

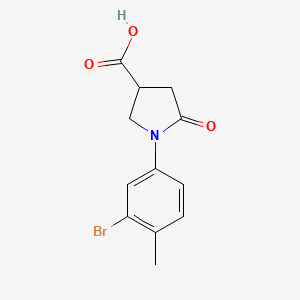

![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)
